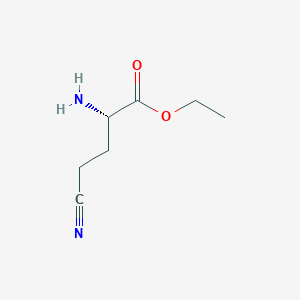
Ethyl 5-nitrilo-L-norvalinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-nitrilo-L-norvalinate is an organic compound with the IUPAC name ethyl (2S)-2-amino-4-cyanobutanoate It is a derivative of L-norvaline, an amino acid, and contains a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitrilo-L-norvalinate typically involves the esterification of L-norvaline followed by the introduction of a nitrile group. One common method includes the reaction of L-norvaline with ethanol in the presence of an acid catalyst to form the ethyl ester. Subsequently, the nitrile group is introduced through a dehydration reaction using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .
化学反応の分析
Types of Reactions
Ethyl 5-nitrilo-L-norvalinate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reactants used.
科学的研究の応用
Ethyl 5-nitrilo-L-norvalinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in amino acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and metabolic regulation.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
作用機序
The mechanism of action of ethyl 5-nitrilo-L-norvalinate involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various metabolic pathways, particularly those involving amino acid metabolism .
類似化合物との比較
Similar Compounds
L-norvaline ethyl ester hydrochloride: A similar compound with a hydrochloride group instead of a nitrile group.
Ethyl 2-amino-4-cyanobutanoate: Another derivative with similar structural features but different functional groups.
Uniqueness
Ethyl 5-nitrilo-L-norvalinate is unique due to its combination of an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industrial applications .
特性
CAS番号 |
705918-28-1 |
|---|---|
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC名 |
ethyl (2S)-2-amino-4-cyanobutanoate |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-4,9H2,1H3/t6-/m0/s1 |
InChIキー |
ASILPPKRZQUBAH-LURJTMIESA-N |
異性体SMILES |
CCOC(=O)[C@H](CCC#N)N |
正規SMILES |
CCOC(=O)C(CCC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


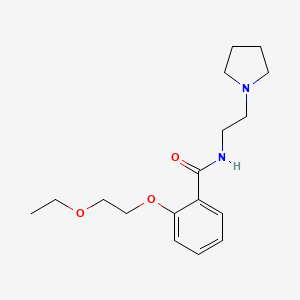

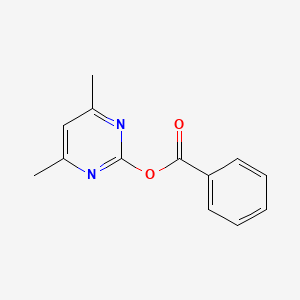
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
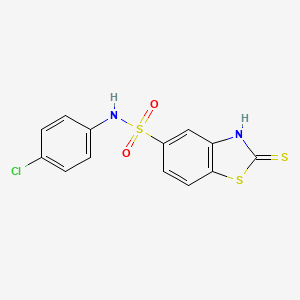
![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)
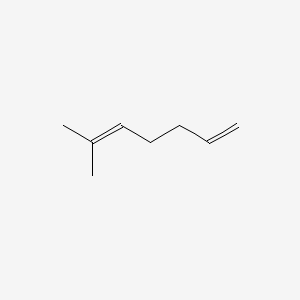
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
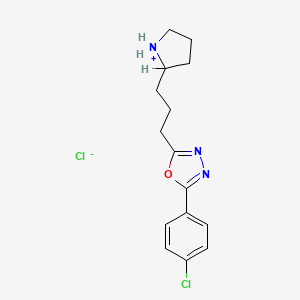
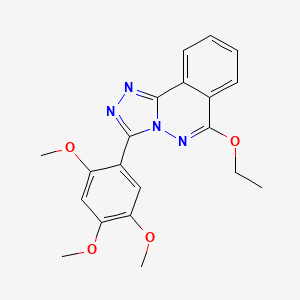
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
